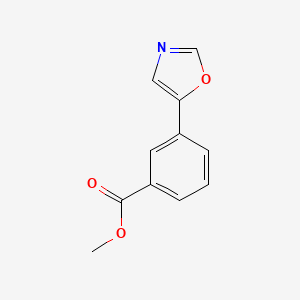

Methyl 3-(1,3-oxazol-5-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKAJBRBOVEEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427811 | |

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-14-3 | |

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(1,3-oxazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1,3-oxazol-5-yl)benzoate is a heterocyclic compound featuring a central benzene ring substituted with a methyl ester and an oxazole moiety. This molecule holds significant interest within the field of medicinal chemistry due to the established and diverse biological activities of the oxazole scaffold. Oxazole-containing compounds are known to interact with a variety of enzymes and receptors, leading to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and characterization data. The potential applications of this compound in drug discovery and development are also explored, drawing on the known biological activities of structurally related molecules.

Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a "privileged" scaffold in drug discovery, meaning it is a common feature in a multitude of biologically active compounds. The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows molecules containing this moiety to bind effectively to biological targets like enzymes and receptors.

The therapeutic landscape of oxazole derivatives is vast and continues to expand. Clinically approved drugs and late-stage clinical candidates containing the oxazole core demonstrate its versatility in treating a range of diseases. The incorporation of an oxazole into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, improving cell permeability, and providing a rigid framework for the precise orientation of other functional groups. This compound, by combining the oxazole ring with a benzoate functional group, presents a unique scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 850375-14-3 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.196 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| MDL Number | MFCD06797482 | [1] |

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step process that involves the formation of the core benzoic acid derivative followed by the construction of the oxazole ring and subsequent esterification. A plausible and commonly employed synthetic strategy is outlined below. This approach is based on established organic chemistry principles for the formation of oxazoles and methyl esters.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the oxazole ring and the methyl ester. The oxazole can be formed from a suitable α-acylamino ketone precursor. The methyl ester is readily accessible from the corresponding carboxylic acid via Fischer esterification.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis would logically follow these key transformations:

Sources

An In-depth Technical Guide to Methyl 3-(1,3-oxazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-(1,3-oxazol-5-yl)benzoate. As a molecule incorporating both a benzoate ester and an oxazole moiety, it represents a scaffold of significant interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to facilitate further research and development.

Introduction: The Significance of the Oxazole-Benzoate Scaffold

The amalgamation of an oxazole ring and a benzoate ester within a single molecular entity, as seen in this compound, presents a compelling case for its investigation. Oxazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The oxazole ring, being a bioisostere of amide and ester functionalities, can engage in various non-covalent interactions with biological targets.[3] Concurrently, the methyl benzoate substructure serves as a versatile handle for further chemical modifications and can influence the molecule's pharmacokinetic profile.

This guide will delve into the core chemical properties of this compound, provide a detailed, validated protocol for its synthesis, and explore its potential applications, thereby equipping researchers with the foundational knowledge required for its effective utilization.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, characterization, and application. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 850375-14-3 | |

| Molecular Formula | C₁₁H₉NO₃ | [4] |

| Molecular Weight | 203.19 g/mol | |

| Appearance | White solid (predicted) | |

| Melting Point | 48–51 °C (for the related compound methyl 2-methoxy-5-(oxazol-5-yl)benzoate) | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the formation of the oxazole ring via the Van Leusen reaction, followed by Fischer esterification of the resulting carboxylic acid. This approach offers a reliable and scalable route to the target molecule.

Synthesis Workflow

Sources

A Technical Guide to the Comprehensive Structure Elucidation of Methyl 3-(1,3-oxazol-5-yl)benzoate

Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This in-depth guide presents a comprehensive, multi-technique workflow for the structure elucidation of methyl 3-(1,3-oxazol-5-yl)benzoate, a representative heterocyclic compound. By integrating data from High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, this paper provides a self-validating framework for researchers to confidently confirm the molecular identity and connectivity of novel small molecules. Each protocol is detailed with an emphasis on the causal logic behind experimental choices, ensuring both technical accuracy and practical applicability for scientists in the field.

The Imperative of Orthogonal Analysis in Structure Elucidation

The confirmation of a chemical structure is not a linear process but rather a holistic investigation. Relying on a single analytical technique can be misleading, as each method provides a unique and specific piece of the structural puzzle. An orthogonal approach, leveraging multiple techniques that measure different molecular properties, is the gold standard for building a robust and irrefutable structural proof.[1] This guide employs an integrated workflow that begins with determining the molecular formula, proceeds to identify key functional groups, and culminates in the precise mapping of the atomic framework.

The target molecule, this compound, possesses key structural features—a substituted aromatic ring, an ester, and a five-membered heterocyclic oxazole ring—that make it an excellent case study for this comprehensive approach.

Sources

A Technical Guide to Methyl 3-(1,3-oxazol-5-yl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 3-(1,3-oxazol-5-yl)benzoate is a heterocyclic organic compound featuring a central benzene ring substituted with a methyl ester and an oxazole moiety. This unique bifunctional architecture makes it a compound of significant interest in medicinal chemistry and materials science. The oxazole ring is a well-established pharmacophore present in numerous biologically active molecules, while the methyl ester provides a reactive handle for further chemical modification and derivatization. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its potential applications in research and drug development, and details essential safety and handling procedures.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. The 1,3-oxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention from the scientific community. Its presence in natural products and synthetic drugs is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects[1][2].

This compound serves as a quintessential building block in this domain. It strategically combines the recognized bio-activity of the oxazole core with the synthetic versatility of a methyl benzoate functional group. This structure allows researchers to use it as an intermediate for creating extensive libraries of novel compounds, where the ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, enabling linkage to other molecular fragments.

Figure 1: Logical relationship of the structural components of this compound to its utility in drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 850375-14-3 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3][4] |

| Molecular Weight | 203.196 g/mol | [3] |

| Purity | Typically >95% (Commercially) | [3] |

| Physical State | Solid (Predicted) | - |

| Melting Point | Not reported in available literature | - |

| Boiling Point | Not reported in available literature | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | - |

Spectroscopic Analysis for Structural Elucidation

Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic techniques. While specific experimental data for this exact compound is sparse, the expected spectral characteristics can be reliably predicted based on its constituent functional groups.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show a sharp singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region (7.0-8.5 ppm) would display a complex series of multiplets corresponding to the four protons on the benzene ring and the two protons on the oxazole ring.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum should reveal a signal for the ester carbonyl carbon around 166 ppm and a peak for the methyl carbon near 52 ppm. The remaining signals will correspond to the sp²-hybridized carbons of the aromatic benzene and oxazole rings.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak (M⁺) would be observed at an m/z of approximately 203.196. Common fragmentation patterns for methyl benzoates include the loss of the methoxy radical (-•OCH₃) resulting in a peak at m/z 172, and loss of the carbomethoxy group (-•COOCH₃) leading to a peak at m/z 144.

Synthesis Methodology: Fischer-Speier Esterification

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(1,3-oxazol-5-yl)benzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method.

Causality of Experimental Choices: The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbon susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol, driving the reaction towards ester formation[5][6]. An excess of methanol is typically used to shift the equilibrium in favor of the product, according to Le Châtelier's principle. The workup procedure is designed to remove the acid catalyst (bicarbonate wash) and any unreacted starting material.

Figure 2: Standard experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(1,3-oxazol-5-yl)benzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by water, and finally a saturated brine solution[6]. The bicarbonate wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.0.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate for synthesizing more complex molecular architectures. Its utility stems from the combination of its two key functional regions.

-

As a Scaffold for Bioactive Molecules: The oxazole ring is a known pharmacophore. The core structure of this compound can be used as the starting point for developing derivatives with potential therapeutic applications. Benzoxazole derivatives, a closely related class, have demonstrated potent immunosuppressive and anti-inflammatory effects, making them promising candidates for treating conditions like psoriasis[2]. The broader class of nitrogen-containing heterocycles is central to the development of drugs for infectious diseases and oncology[7].

-

As a Versatile Chemical Intermediate: The methyl ester group is a synthetically tractable handle. It can be readily transformed into a variety of other functional groups:

-

Hydrolysis to the carboxylic acid allows for the formation of amide bonds, a key linkage in many pharmaceutical agents.

-

Reduction to the primary alcohol provides a site for ether or ester linkages.

-

Reaction with organometallic reagents can be used to introduce new carbon-carbon bonds.

-

This synthetic flexibility allows researchers to incorporate the 3-(1,3-oxazol-5-yl)phenyl moiety into larger, more complex molecules during lead optimization campaigns in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data for structurally similar compounds like methyl benzoate and other ester derivatives[8][9][10].

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[8][10].

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Avoid inhalation of dust or vapors and direct contact with skin and eyes[8][11]. Harmful if swallowed[12].

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[8].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water[10].

-

Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, holding the eyelids open. Seek medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

-

-

Storage and Handling: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases[11][13].

-

Fire and Reactivity: The compound is expected to be combustible. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media. Combustion may produce toxic fumes of carbon oxides and nitrogen oxides[10].

Conclusion

This compound is a strategically designed chemical building block of high value to the fields of organic synthesis and medicinal chemistry. Its structure, which marries a biologically relevant oxazole heterocycle with a synthetically versatile methyl ester, provides a robust platform for the discovery and development of novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its potential in creating next-generation pharmaceuticals and advanced materials.

References

-

PubChem. (2025). Methyl 3-(1,3-benzoxazol-5-ylsulfamoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hekserij. (n.d.). Methyl benzoate Safety Data Sheet. Retrieved from [Link]

-

PubChem. (2025). Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Chemsrc. (2025). Methyl benzoate Chemical & Physical Properties. Retrieved from [Link]

-

Molport. (n.d.). methyl 4-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)benzoate. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PubChem. (2025). Benzoic acid, 3-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). New imidazolone derivatives comprising a benzoate or sulfonamide moiety as anti-inflammatory and antibacterial inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. METHYL 3-(1,3-OXAZOL-5-YL)BENZOAT [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. hekserij.nl [hekserij.nl]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.ie [fishersci.ie]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]

Methyl 3-(1,3-oxazol-5-yl)benzoate melting point and boiling point.

An In-Depth Technical Guide to Methyl 3-(1,3-oxazol-5-yl)benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of experimentally determined physical constants in publicly accessible literature, this document consolidates predicted data, information from structurally analogous compounds, and established synthetic protocols to serve as a vital resource for researchers. The guide details a robust synthetic pathway via the Van Leusen oxazole synthesis, outlines expected analytical characterization data (NMR, MS), and provides essential handling and safety information. This document is intended to bridge the current information gap and facilitate further research and development involving this compound.

Introduction and Chemical Identity

This compound (CAS Number: 850375-14-3) is a bifunctional organic molecule incorporating a central phenyl ring substituted with a methyl ester group at the meta-position and a 1,3-oxazole ring.[1][2] The oxazole moiety is a key heterocycle in numerous pharmacologically active compounds, valued for its role as a bioisostere for ester and amide functionalities and its ability to engage in hydrogen bonding. The methyl benzoate component provides a versatile chemical handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. The strategic combination of these two groups makes this compound a valuable scaffold for library synthesis in drug discovery programs.

Caption: 2D Structure of this compound.

Physicochemical Properties

Precise experimental data for the melting and boiling points of this compound are not available in current literature. However, by examining related compounds, we can establish reasonable expectations. The parent compound, methyl benzoate, is a liquid at room temperature.[3][4] The addition of polar functional groups, such as a nitro group or a second heterocyclic ring, tends to increase the melting point significantly due to stronger intermolecular interactions. Therefore, it is predicted that this compound is a solid at standard temperature and pressure.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 850375-14-3 | [1][2] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | Calculated |

| Melting Point | Data not available. Predicted to be a solid. | Based on analogs. |

| Boiling Point | Data not available. | --- |

| Solubility | Predicted to be soluble in organic solvents like DCM, EtOAc, and MeOH. | General characteristics of similar organic esters. |

| Appearance | Predicted to be an off-white to light yellow solid. | Based on related oxazole compounds. |

Comparative Data of Analogous Compounds:

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl Benzoate | 136.15 | -12.5 | 199.6 |

| Methyl 3-nitrobenzoate | 181.15 | 78 | 279 |

| Methyl 2-methoxy-5-(oxazol-5-yl)benzoate | 249.24 | 48 - 51 | Data not available |

Synthesis and Purification

The most direct and efficient pathway for the synthesis of 5-substituted 1,3-oxazoles is the Van Leusen Oxazole Synthesis.[5][6] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The required starting material, Methyl 3-formylbenzoate, can be readily prepared from 3-formylbenzoic acid via Fischer-Speier esterification or purchased directly.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol is adapted from established procedures for the synthesis of 5-aryloxazoles.[6][7]

-

Reaction Setup: To a solution of Methyl 3-formylbenzoate (1.0 equivalent) in dry methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tosylmethyl isocyanide (TosMIC, 1.1 equivalents).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) to the mixture.

-

Causality Note: Potassium carbonate acts as the base to deprotonate the TosMIC, forming the nucleophilic species required for the initial attack on the aldehyde's carbonyl carbon. Methanol serves as both the solvent and a proton source for the reaction workup.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This step removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential. Below are the predicted data based on the compound's structure and analysis of similar molecules.[8]

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.3 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.9 (s, 1H, Oxazole-H), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (s, 1H, Oxazole-H), ~3.9 (s, 3H, -OCH₃). Rationale: Aromatic protons will appear between 7.4-8.4 ppm. The two distinct oxazole protons will appear as singlets, and the methyl ester protons will be a sharp singlet around 3.9 ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~166 (C=O, ester), ~153 (C, oxazole), ~151 (C, oxazole), ~132-128 (Ar-C), ~125 (CH, oxazole), ~52 (-OCH₃). Rationale: The ester carbonyl carbon is the most downfield signal. Aromatic and oxazole carbons will populate the 120-155 ppm region, and the methyl carbon will be the most upfield signal. |

| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₁H₉NO₃: [M+H]⁺ = 204.06. Rationale: Electrospray ionization in positive mode should show the protonated molecular ion peak. |

| FT-IR (ATR) | ν (cm⁻¹): ~3100 (C-H, aromatic/oxazole), ~1720 (C=O, ester stretch), ~1600 (C=C, aromatic), ~1550 (C=N, oxazole), ~1250 (C-O, ester stretch). Rationale: Key functional groups will show characteristic absorption bands. |

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Handle the compound in a well-ventilated fume hood.

-

Toxicology: No specific toxicity data is available for this compound. Treat as a potentially harmful substance. The parent compound, methyl benzoate, is classified as an irritant and may be harmful if swallowed.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

While experimental data on the physical properties of this compound remain to be published, this guide provides a robust framework for its synthesis and characterization. The proposed Van Leusen synthesis offers a reliable method for its preparation, and the predicted analytical data serves as a benchmark for structural verification. This document equips researchers with the necessary foundational knowledge to confidently synthesize, purify, and utilize this promising heterocyclic scaffold in their research endeavors.

References

-

Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. Available at: [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 11, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-aryloxazoles 31. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Summary for CID 7150. Retrieved January 11, 2026, from [Link]

-

Chacón-García, L., et al. (2019). Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. 23rd International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (n.d.). methyl benzoate. Retrieved January 11, 2026, from [Link]

-

ILO and WHO. (2021). ICSC 1187 - METHYL BENZOATE. International Chemical Safety Cards. Retrieved January 11, 2026, from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Van Leusen Reaction [organic-chemistry.org]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

A Technical Guide to the Solubility of Methyl 3-(1,3-oxazol-5-yl)benzoate in Organic Solvents for Drug Development Applications

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. Methyl 3-(1,3-oxazol-5-yl)benzoate, a compound featuring a promising oxazole scaffold, presents a unique solubility profile dictated by its combination of aromatic, ester, and heterocyclic moieties.[1][2][3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, details robust experimental protocols, and offers a practical context for interpreting solubility data in the drug discovery pipeline.

Introduction to this compound

This compound is a heterocyclic organic compound incorporating three key structural features: a central benzene ring, a methyl ester group, and a 1,3-oxazole ring. The oxazole ring, in particular, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] Understanding its physical properties is a foundational step in its development.

Sources

Spectroscopic Data for Methyl 3-(1,3-oxazol-5-yl)benzoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-(1,3-oxazol-5-yl)benzoate, a molecule of interest to researchers and professionals in drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach provides a robust framework for the characterization and verification of this compound in a research setting.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoate and oxazole rings, as well as the methyl ester protons.

The choice of solvent is critical in NMR spectroscopy. For a polar compound like this compound, deuterated chloroform (CDCl₃) is a common choice as it dissolves many organic compounds and has a simple, well-defined residual solvent peak.[1][2] However, for compounds with poor solubility in CDCl₃, or to resolve overlapping signals, more polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) may be employed.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (OCH₃) | ~3.9 | Singlet | 3H | Typical range for methyl ester protons. |

| H-b, H-c, H-d, H-e | 7.5 - 8.5 | Multiplet | 4H | Protons on the benzene ring will be in the aromatic region, deshielded by the electron-withdrawing ester and oxazole substituents. The meta-substitution pattern will lead to complex splitting. |

| H-f (Oxazole C2-H) | ~8.0 | Singlet | 1H | The proton at the C2 position of the oxazole ring is typically found at a downfield chemical shift. |

| H-g (Oxazole C4-H) | ~7.3 | Singlet | 1H | The proton at the C4 position of the oxazole ring is generally observed at a slightly more upfield position compared to the C2-H. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz), and the magnetic field is locked onto the deuterium signal of the solvent.

-

Data Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-a (OCH₃) | ~52 | Typical range for a methyl ester carbon.[5] |

| C-b (C=O) | ~166 | The carbonyl carbon of an ester is highly deshielded.[5] |

| C-c to C-h (Benzene) | 125 - 135 | Aromatic carbons typically resonate in this region. The specific shifts will be influenced by the positions of the ester and oxazole substituents. |

| C-i (Oxazole C5) | ~150 | The carbon atom of the oxazole ring attached to the benzene ring. |

| C-j (Oxazole C2) | ~151 | The C2 carbon of the oxazole ring is typically found at a downfield chemical shift.[6] |

| C-k (Oxazole C4) | ~122 | The C4 carbon of the oxazole ring is generally observed at a more upfield position compared to C2 and C5.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune the instrument to the ¹³C frequency (e.g., 100 MHz) and lock the field using the solvent's deuterium signal.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Analysis: Identify the chemical shift of each peak to determine the number of unique carbon environments and assign them to the carbons in the molecule.

Workflow for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, aromatic rings, and the oxazole moiety.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch (methyl) | Medium |

| ~1720 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | Aromatic C=C stretch | Medium |

| 1300-1000 | C-O stretch (ester and oxazole) | Strong |

| ~1540, ~1330 | Oxazole ring stretch | Medium |

| Below 900 | Aromatic C-H out-of-plane bend | Strong |

The strong carbonyl (C=O) stretching peak around 1720 cm⁻¹ is a key indicator of the ester functional group.[7][8] The C-O stretching bands between 1300-1000 cm⁻¹ further confirm the presence of the ester.[7] Aromatic C-H stretching bands are typically seen near 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears around 2950 cm⁻¹.[9] The oxazole ring itself has characteristic ring stretching vibrations.[10][11]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.[12][13]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a thin, transparent pellet.[12][14]

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Analysis: The instrument's software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.

Workflow for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule that is useful for structural elucidation.[15][16]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z = 203, corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the methoxy group from the ester, and cleavage of the oxazole ring.

-

Molecular Ion (M⁺˙): m/z = 203

-

Loss of OCH₃: A prominent peak is expected at m/z = 172, resulting from the loss of the methoxy radical (·OCH₃) from the molecular ion. This is a common fragmentation for methyl esters.

-

Formation of Benzoyl Cation: The peak at m/z = 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is a characteristic fragment for benzoate esters.[17][18]

-

Loss of CO: Subsequent loss of carbon monoxide (CO) from the m/z 105 fragment would yield the phenyl cation at m/z = 77.[17]

-

Oxazole Ring Fragmentation: The oxazole ring can also undergo fragmentation, though the specific pathways can be complex.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][19]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The resulting spectrum can be compared to spectral libraries for identification.[20]

Workflow for Electron Ionization Mass Spectrometry

Caption: Workflow for acquiring and analyzing an EI-MS spectrum.

References

-

brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.[Link]

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.[Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal?[Link]

-

PubChem. Methyl Benzoate.[Link]

-

Shimadzu. KBr Pellet Method.[Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.[Link]

-

Chegg.com. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).[Link]

-

AIP Publishing. (2021, November 9). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters.[Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).[Link]

-

Kintek Press. How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.[Link]

-

Restek. Methyl benzoate - EZGC Method Translator.[Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.[Link]

-

MassBank of North America. Spectrum HMDB0033968_c_ms_101484 for Methyl benzoate.[Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.[Link]

-

ACS Publications. Electrospray Ionization Efficiency Scale of Organic Compounds.[Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.[Link]

-

Alfa Chemistry. How to Choose Deuterated NMR Solvents.[Link]

-

Royal Society of Chemistry. Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild.[Link]

-

ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and...[Link]

-

MassBank. methyl benzoate.[Link]

-

Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968).[Link]

-

PubMed. [Characteristics of IR spectra for oxadiazole].[Link]

-

NIST WebBook. Oxazole.[Link]

-

Alfa Chemistry. NMR Solvents.[Link]

-

PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.[Link]

-

Wiley Online Library. Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.[Link]

-

YouTube. (2025, August 24). What Are Common NMR Solvents? - Chemistry For Everyone.[Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.[Link]

-

SpectraBase. 5-METHYL-2,7-DIPHENYLPYRAZOLO-[4,5-D]-[7][8]-OXAZOLE - Optional[13C NMR].[Link]

-

Canadian Science Publishing. Carbon-13 nuclear magnetic resonance spectra of oxazoles.[Link]

-

LCGC International. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.[Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.[Link]

-

Royal Society of Chemistry. Supporting Information.[Link]

-

LCGC International. (2020, November 1). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS.[Link]

-

Royal Society of Chemistry. Supporting Information.[Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.[Link]

-

Der Pharma Chemica. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.[Link]

Sources

- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. brainly.com [brainly.com]

- 8. proprep.com [proprep.com]

- 9. researchgate.net [researchgate.net]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

- 11. pubs.aip.org [pubs.aip.org]

- 12. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 13. shimadzu.com [shimadzu.com]

- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. ez.restek.com [ez.restek.com]

- 18. massbank.eu [massbank.eu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

The Oxazole Scaffold: A Historical and Synthetic Odyssey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Bioactivity

The oxazole, a deceptively simple five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry and natural products science.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have rendered it a "privileged scaffold," a recurring motif in molecules that exhibit potent biological activity.[3] From the depths of marine sponges to the forefront of synthetic drug design, the history of oxazole-containing compounds is a compelling narrative of discovery, innovation, and the relentless pursuit of therapeutic solutions. This guide provides a technical exploration of this journey, tracing the discovery of oxazoles in nature, the landmark developments in their chemical synthesis, and their subsequent rise to prominence in the pharmaceutical landscape.

Part 1: Nature's Blueprint - The Discovery of Oxazole-Containing Natural Products

The story of oxazoles begins not in a laboratory, but in the intricate biochemical pathways of terrestrial and marine organisms.[4] For decades, researchers have been captivated by the vast structural diversity and profound biological activities of natural products bearing this heterocyclic core.[4] These compounds, found in organisms ranging from sponges and ascidians to cyanobacteria and other microorganisms, exhibit a remarkable spectrum of activities, including antitumor, antiviral, antifungal, antibacterial, and antimalarial properties.[4][5]

The discovery of these natural products has historically relied on bioassay-guided fractionation, a classical and robust methodology.[4] This process involves the systematic separation of crude extracts from a natural source, with each fraction being tested for a specific biological activity. This iterative process of separation and testing ultimately leads to the isolation of the pure, active oxazole-containing compound.[4] More recently, advances in genomics and metabolomics have revolutionized the discovery process. By identifying the biosynthetic gene clusters responsible for oxazole formation, researchers can now predict and target the isolation of novel compounds from various organisms.[4][6]

Table 1: Selected Milestones in the Discovery of Oxazole-Containing Natural Products

| Natural Product | Source Organism | Year of Isolation/Report | Noteworthy Biological Activity |

| Muscoride A | Nostoc muscorum (Cyanobacterium) | 1998 | Cytotoxic |

| Urukthapelstatin A | Mechercharimyces asporophorigenens | 2011 | Potent Cytotoxicity |

| Leucamide A | Leucetta microraphis (Marine Sponge) | 2003 | Cytotoxic |

| Hinduchelins A–D | Streptoalloteichus hindustanus | 2017 | Iron-chelating |

Part 2: The Alchemist's Pursuit - A History of Oxazole Synthesis

The transition of oxazoles from natural curiosities to indispensable tools in medicinal chemistry was driven by the ingenuity of synthetic organic chemists. The development of reliable and versatile methods for constructing the oxazole ring has been a central theme in heterocyclic chemistry for over a century.

The Dawn of an Era: The Fischer and Robinson-Gabriel Syntheses

The late 19th and early 20th centuries witnessed the first successful forays into the laboratory synthesis of oxazoles. In 1896, Emil Fischer reported what is now known as the Fischer oxazole synthesis .[7] This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[7]

A little over a decade later, a landmark method emerged that would become a mainstay in oxazole synthesis. The Robinson-Gabriel synthesis , independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[8][9][10] This reaction, often catalyzed by strong acids like sulfuric acid, proved to be a versatile and reliable route to a wide range of substituted oxazoles and remains a cornerstone of the field.[9][10][11]

Experimental Protocol: A Classical Robinson-Gabriel Synthesis

Objective: To synthesize a 2,5-disubstituted oxazole from a 2-acylamino-ketone.

Materials:

-

2-Acylamino-ketone (1.0 eq)

-

Concentrated Sulfuric Acid (as catalyst and dehydrating agent)

-

Appropriate solvent (e.g., glacial acetic acid)

-

Ice, water, and sodium bicarbonate solution for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

The 2-acylamino-ketone is dissolved in a minimal amount of an appropriate solvent.

-

The solution is cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise with stirring, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate (the crude oxazole) is collected by filtration.

-

The crude product is washed with cold water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The product is then washed again with water and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Expanding the Toolkit: The Cornforth and van Leusen Reactions

As the 20th century progressed, the demand for more diverse and functionalized oxazoles spurred the development of new synthetic methodologies. The Cornforth rearrangement , first reported by John Cornforth in 1949, is a thermal rearrangement of a 4-acyloxazole where the acyl group and the substituent at the 5-position exchange places.[12][13] This reaction proceeds through a nitrile ylide intermediate and has been particularly useful in the synthesis of amino acids where oxazoles serve as key intermediates.[12]

In 1972, a significant breakthrough came with the development of the van Leusen oxazole synthesis .[14][15][16] This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[14][17][18] The van Leusen reaction is prized for its mild conditions, operational simplicity, and broad substrate scope, making it one of the most convenient and widely used methods for preparing oxazoles.[15][16]

Diagram: Generalized Synthetic Workflow for Oxazoles

Caption: Key historical methods for oxazole ring synthesis.

Part 3: The Oxazole as a Pharmacophore - A Pillar of Drug Discovery

The true value of the synthetic advancements in oxazole chemistry became apparent as the pharmaceutical industry began to recognize the oxazole ring as a potent pharmacophore.[1][19][20] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows oxazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors.[1][16]

The inclusion of an oxazole moiety in a drug candidate can confer several desirable properties, including improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles.[3][21]

Table 2: Representative Oxazole-Containing Drugs

| Drug Name | Year of Approval (FDA) | Therapeutic Class | Mechanism of Action |

| Sulfamoxole | ~1960s | Antibacterial | Dihydropteroate synthase inhibitor |

| Oxaprozin | 1992 | NSAID | COX-1 and COX-2 inhibitor[21] |

| Linezolid | 2000 | Antibiotic | Inhibits bacterial protein synthesis |

| Ditazole | - | Anti-inflammatory, Platelet Aggregation Inhibitor | -[22][23] |

The development of these and many other oxazole-containing drugs has solidified the importance of this heterocycle in modern drug discovery.[1][19] Researchers continue to explore the vast chemical space around the oxazole core to develop new therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[3][19][20]

Diagram: The Robinson-Gabriel Reaction Mechanism

Caption: A simplified mechanism of the Robinson-Gabriel synthesis.

Part 4: Beyond the Pill Bottle - Oxazoles in Material Science

While the impact of oxazoles in medicinal chemistry is undeniable, their utility extends into the realm of materials science. The rigid, planar, and electron-rich nature of the oxazole ring makes it an excellent component for creating fluorescent dyes and other functional materials.[24] Oxazole derivatives have been investigated for their potential applications as corrosion inhibitors for various metals, a property attributed to their ability to adsorb onto metallic surfaces.[24] The ongoing research in this area promises to unlock new applications for this versatile heterocycle, further cementing its importance across diverse scientific disciplines.

Conclusion and Future Outlook

From their origins as bioactive metabolites in nature to their current status as a privileged scaffold in drug discovery and a functional component in materials, the journey of oxazole-containing compounds has been one of continuous discovery and innovation. The historical development of synthetic methods, from the classical Fischer and Robinson-Gabriel reactions to the modern van Leusen synthesis, has provided chemists with a powerful arsenal to construct and modify this crucial heterocycle. As our understanding of biology and materials science deepens, the humble oxazole is poised to play an even greater role in addressing the scientific challenges of the future. The continued exploration of its synthetic chemistry and biological activity will undoubtedly lead to the development of new life-saving medicines and advanced materials.

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]

-

Fischer oxazole synthesis. Wikipedia. Available from: [Link]

-

Robinson–Gabriel synthesis. Wikipedia. Available from: [Link]

-

Van Leusen Reaction. NROChemistry. Available from: [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available from: [Link]

-

Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. ACS Publications. Available from: [Link]

-

Cornforth rearrangement. Wikipedia. Available from: [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. Available from: [Link]

-

The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Available from: [Link]

-

Methodology for the Synthesis of Substituted 1,3-Oxazoles. PubMed Central (PMC). Available from: [Link]

-

A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Sir John Cornforth AC CBE FRS: his synthetic work. University of Sussex. Available from: [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available from: [Link]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

-

Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available from: [Link]

-

Azole-Based Compounds as Corrosion Inhibitors for Metallic Materials. SciSpace. Available from: [Link]

-

Synthesis and Reactions of Oxazoles. ResearchGate. Available from: [Link]

-

A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. Available from: [Link]

-

Oxazole. SlideShare. Available from: [Link]

-

Examples of natural products and biologically active molecules containing an oxazole unit. ResearchGate. Available from: [Link]

-

Oxazole.pdf. CUTM Courseware. Available from: [Link]

-

Naturally Occurring Oxazole-Containing Peptides. MDPI. Available from: [Link]

-

Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube. Available from: [Link]

-

The Chemistry of the Oxazoles. ACS Publications. Available from: [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available from: [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research. Available from: [Link]

-

Chemistry of oxazoles. ACS Publications. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 18. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 19. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 24. scispace.com [scispace.com]

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have positioned it at the forefront of drug discovery. This technical guide provides an in-depth exploration of the vast therapeutic potential of substituted oxazoles, moving beyond a mere recitation of facts to offer a field-proven perspective on their biological activities. We will delve into the causality behind experimental designs, present self-validating protocols for assessing bioactivity, and ground our claims in authoritative scientific literature. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of the oxazole core in creating next-generation therapeutics.

The Oxazole Core: A Chameleon in Medicinal Chemistry

The versatility of the oxazole ring is its greatest asset.[1][2][3] This five-membered heterocycle can act as a bioisosteric replacement for amide and ester groups, enhancing pharmacokinetic properties such as oral bioavailability and metabolic stability.[4] The nitrogen and oxygen atoms within the ring are not merely structural components; they are active participants in molecular interactions, capable of forming hydrogen bonds and engaging in various non-covalent interactions with biological targets like enzymes and receptors.[1][3] This inherent ability to interact with a wide array of biomolecules is the primary reason for the broad spectrum of biological activities exhibited by oxazole derivatives.[3][5]

Anticancer Activity: Targeting the Malignant Phenotype

Substituted oxazoles have demonstrated significant potential as anticancer agents, acting through a multitude of mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8] Their efficacy has been observed against a range of cancer types, including drug-resistant cell lines.[7][8]

Mechanisms of Anticancer Action

The anticancer activity of oxazole derivatives stems from their ability to interact with and inhibit a variety of molecular targets crucial for cancer cell survival and proliferation.[6][9] Key mechanisms include:

-

Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers. Oxazole-containing compounds have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby disrupting downstream signaling pathways that control cell growth and division.[6][10]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the mitotic spindle, making them a prime target for anticancer drugs.[11] Certain oxazole derivatives disrupt microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to mitotic arrest and apoptosis.[6][11]

-

DNA Topoisomerase Inhibition: These enzymes are critical for resolving DNA topological problems during replication and transcription. Oxazole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and cell death.[6][11]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation.[6][11] Oxazole-based inhibitors can block STAT3 signaling, leading to the downregulation of anti-apoptotic and proliferative genes.[6]

-

G-Quadruplex Stabilization: G-quadruplexes are secondary structures that can form in guanine-rich regions of DNA, such as telomeres and oncogene promoters. Stabilization of these structures by small molecules, including certain oxazoles, can inhibit telomerase activity and repress oncogene transcription.[6][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. SAR studies have revealed that modifications at the C2, C4, and C5 positions can significantly influence their biological activity and target selectivity. For instance, the introduction of bulky aromatic groups can enhance interactions with the target protein's active site, leading to increased inhibitory potency.

| Oxazole Derivative Class | Substitution Pattern | Observed Anticancer Activity | Reference |

| Aryl-substituted oxazoles | Varied aryl groups at C2 and C5 | Potent inhibition of various cancer cell lines with IC50 values in the nanomolar range. | [6] |

| Oxazole-pyrimidine hybrids | Pyrimidine moiety linked to the oxazole core | Significant activity against breast, lung, colon, and ovarian cancer cell lines. | [3] |

| Benzo[d]oxazoles | Fused benzene ring | Inhibition of receptor tyrosine kinases. | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell viability and is a cornerstone for screening the cytotoxic potential of novel compounds.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][11] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan blue exclusion).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.

-

Include wells for "cell-free" blanks (medium only) for background absorbance.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test oxazole derivative in complete culture medium.

-

Carefully aspirate the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).[12]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.[12]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[11]

-

Subtract the average absorbance of the cell-free blank wells from all other readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable sigmoidal dose-response curve fitting model.

-

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of multidrug-resistant pathogens presents a significant global health challenge. Oxazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various bacteria and fungi.[5][13]

Mechanisms of Antimicrobial Action

Substituted oxazoles exert their antimicrobial effects through diverse mechanisms, often targeting essential cellular processes in pathogens. These can include:

-

Inhibition of Cell Wall Synthesis: Some oxadiazole analogs, which share a similar heterocyclic core, have been shown to inhibit penicillin-binding proteins (PBPs) involved in bacterial cell wall biosynthesis.[14]

-

Disruption of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are validated targets for antibiotics. Certain oxazole derivatives have demonstrated inhibitory activity against these enzymes.[15]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some oxazole compounds have been shown to inhibit biofilm formation, a critical virulence factor.